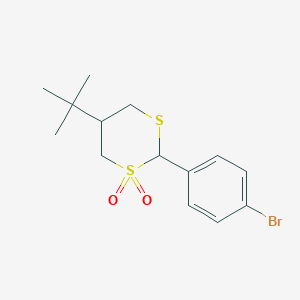
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features an imidazole ring with an amino group and a prop-2-en-1-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-allyl-2-aminobenzimidazole with alkyl bromoacetates can yield the desired imidazole derivative . The reaction typically proceeds at room temperature in acetone, but more challenging conditions may be required for different substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and prop-2-en-1-yl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the amino or prop-2-en-1-yl groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-2-aminobenzimidazole: Shares a similar imidazole structure but with different substituents.
2-Amino-3-(2-butoxy-2-oxoethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-3-ylium chloride: Another derivative with a different functional group arrangement.
Uniqueness
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of amino and prop-2-en-1-yl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
194487-53-1 |
|---|---|
Molekularformel |
C6H9N3O |
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-amino-1-prop-2-enyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-5(10)4-8-6(9)7/h2H,1,3-4H2,(H2,7,8) |
InChI-Schlüssel |
ZJDZCJHYIDCALJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)CN=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



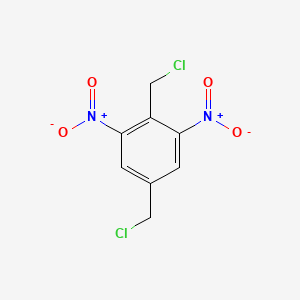

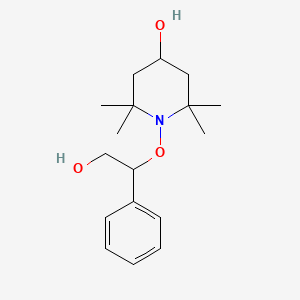


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
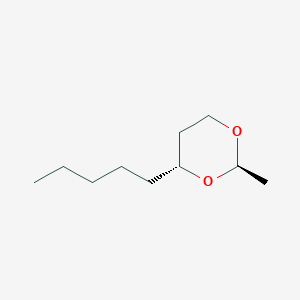
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
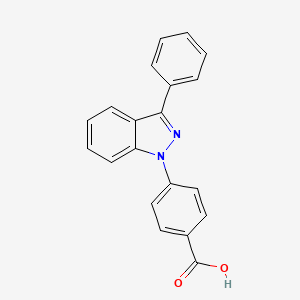
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)
